N-ethyl-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide
Description
N-ethyl-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a morpholine ring, an N-ethyl group, and an N-phenylacetamide moiety. The pyrimidinone scaffold is common in kinase inhibitors and enzyme-targeting therapeutics, while the morpholine ring often enhances solubility and bioavailability . The N-ethyl and N-phenyl groups may modulate lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-ethyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-22(16-7-5-4-6-8-16)18(25)14-23-17(24)13-15(2)20-19(23)21-9-11-26-12-10-21/h4-8,13H,3,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMRYWQQCDWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide is a synthetic compound that belongs to the class of dihydropyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a morpholine ring, which is known for enhancing the solubility and bioavailability of compounds. The presence of the dihydropyrimidine moiety is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to N-ethyl derivatives exhibit significant anticancer properties. For instance, research has shown that various thiazole and benzazole derivatives possess anticancer activity against different tumor cell lines, suggesting a potential for N-ethyl compounds in cancer treatment . Specific assays such as MTT and caspase activation assays have been employed to evaluate their effectiveness in inducing apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial potential of morpholine-containing compounds has been well-documented. Compounds with similar structures have demonstrated activity against various bacterial strains. For instance, derivatives of morpholine have been synthesized and tested for their efficacy against resistant bacterial strains, showing promising results .
Antiplasmodial Activity
In vitro studies have revealed that certain derivatives of pyrimidine compounds exhibit antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. This suggests that N-ethyl derivatives may also hold potential in treating malaria .
Study 1: Anticancer Evaluation
A study focusing on the synthesis of novel thiazole derivatives evaluated their anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that specific derivatives showed significant inhibition of cell proliferation and induced apoptosis, highlighting the potential relevance of similar structures like N-ethyl compounds in cancer therapy .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of morpholine-based compounds against several bacterial strains. The results demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting that N-ethyl derivatives could be explored further for their antimicrobial potential .
Data Table: Summary of Biological Activities
| Activity Type | Compound Class | Target Organisms/Cells | Effectiveness |
|---|---|---|---|
| Anticancer | Thiazole Derivatives | A549, C6 Cell Lines | Significant inhibition observed |
| Antimicrobial | Morpholine Derivatives | Various Bacterial Strains | Effective growth inhibition |
| Antiplasmodial | Pyrimidine Derivatives | P. falciparum | Promising results against resistant strains |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Pyrimidinone Core Modifications: The target compound’s 4-methyl and 2-morpholinyl groups contrast with the 6-cyano-5-methylpyrimidin-4-yl substituent in Example 1 . The latter’s cyano group may increase electrophilicity, improving binding to catalytic kinase pockets. Example 2 replaces the pyrimidinone with a pyridazine-carboxamide system, demonstrating how core heterocycle variations alter target selectivity.
Solubility and Bioavailability: The morpholine ring in the target compound and Example 2 likely improves aqueous solubility compared to non-polar analogs. Example 2’s difluoro-morpholin-ethoxy chain further enhances polarity.
Metabolic Stability :
- The trifluoromethyl group in Example 1 and Example 2 may reduce oxidative metabolism, extending half-life relative to the target compound’s N-ethyl/N-phenyl groups, which are prone to CYP450-mediated degradation.
In contrast, the target compound’s simpler substituents may favor broader tissue distribution.
Research Findings and Limitations
- Pharmacological Data Gaps : Direct activity or toxicity data for the target compound are absent in the evidence. Comparisons rely on structural analogies and medicinal chemistry principles.
- Patent Trends: Recent patents (e.g., EP 4 374 877 A2) emphasize fluorinated and cyano-substituted pyrimidine derivatives for oncology and inflammation, suggesting the target compound may belong to a related therapeutic class .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-ethyl-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with condensation of a pyrimidinone core with morpholine derivatives. Key steps include:
- Acylation : Reacting the pyrimidinone intermediate with N-ethyl-N-phenylacetamide under nucleophilic conditions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while temperatures between 60–80°C improve yield (60–75%) .
- Catalysis : Use of coupling agents like EDCI/HOBt minimizes side reactions during amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures >95% purity .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural confirmation employs:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles between the pyrimidinone and phenyl groups (e.g., 12.8° twist in analogs) .
- HPLC-MS : Purity (>98%) and molecular weight (e.g., [M+H]+ m/z 423.2) are confirmed using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of analogs?
- Methodological Answer : Discrepancies arise from structural variations (e.g., fluorinated vs. methoxy substituents). Systematic approaches include:
- SAR Studies : Comparing IC values of analogs (e.g., N-benzyl derivatives show 10-fold higher kinase inhibition than N-ethyl variants) .
- Crystallographic Analysis : Hydrogen bonding (N–H⋯O) and π-π stacking differences explain variability in receptor binding (e.g., polymorphic forms in pyrimidine derivatives) .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or mTOR, validated via SPR assays .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- Enzyme Inhibition Assays : Measure activity against kinases (e.g., PI3Kα) using ADP-Glo™ kits, with IC determination via nonlinear regression .
- Cellular Pathways : RNA-seq or phosphoproteomics (TiO enrichment) identifies downstream effects (e.g., apoptosis markers like caspase-3 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
